molecular formula C23H32O4 B12063457 16 alpha,17 alpha-Epoxypregnenolone acetate

16 alpha,17 alpha-Epoxypregnenolone acetate

Cat. No.: B12063457
M. Wt: 372.5 g/mol
InChI Key: YRLVTBXOGJMZNC-GJCICFDPSA-N
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Description

16α,17α-Epoxypregnenolone acetate is a steroidal compound characterized by an epoxy ring at the C16 and C17 positions and an acetylated hydroxyl group at C3. Its molecular formula is C23H32O4 (or C23H32O5 in some sources due to hydration or nomenclature variations), with a molecular weight of 372.50–388.50 g/mol . Key identifiers include CAS numbers 34209-81-9 and 28444-97-5, and synonyms such as 3β-Acetoxy-16α,17α-epoxy-5-pregnen-20-one .

The compound is primarily used in biochemical research, including studies on steroid metabolism and microbial synthesis (e.g., production by Burkholderia cepacia SE-1) . Physical properties include a melting point of 159°C, boiling point of 469.5±45.0°C, and density of 1.18±0.1 g/cm³ . It is stored at -20°C and has low water solubility, requiring solvents like DMSO for laboratory use .

Properties

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

[(4R,6S)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate

InChI

InChI=1S/C23H32O4/c1-13(24)23-20(27-23)12-19-17-6-5-15-11-16(26-14(2)25)7-9-21(15,3)18(17)8-10-22(19,23)4/h5,16-20H,6-12H2,1-4H3/t16?,17?,18?,19?,20-,21?,22?,23-/m1/s1

InChI Key

YRLVTBXOGJMZNC-GJCICFDPSA-N

Isomeric SMILES

CC(=O)[C@]12[C@H](O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16 alpha,17 alpha-Epoxypregnenolone acetate typically involves the epoxidation of pregnenolone derivatives. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxide group at the 16,17 positions .

Industrial Production Methods: Industrial production methods for 16 alpha,17 alpha-Epoxypregnenolone acetate are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: 16 alpha,17 alpha-Epoxypregnenolone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .

Scientific Research Applications

Biological Activities

Anti-inflammatory Effects
Research indicates that 16 alpha,17 alpha-Epoxypregnenolone acetate exhibits notable anti-inflammatory properties. A study demonstrated its ability to inhibit nitric oxide (NO) production and pro-inflammatory cytokine secretion in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

Immunomodulatory Effects
The compound has also been shown to modulate immune responses. Its derivatives have been investigated for their effects on immune cell activation and cytokine production, indicating a role in managing autoimmune conditions .

Antitumor Activity
Preliminary studies suggest that 16 alpha,17 alpha-Epoxypregnenolone acetate may possess antitumor properties. It has been used as an intermediate in synthesizing compounds with documented antitumor activity .

Therapeutic Applications

Therapeutic Area Application Evidence/Case Studies
Inflammatory Diseases Treatment of conditions like arthritis and inflammatory bowel diseaseInhibition of NO production in macrophages; reduction of IL-6 levels in LPS-stimulated cells
Autoimmune Disorders Potential use in managing diseases such as lupus or multiple sclerosisModulation of immune responses and cytokine profiles observed in preclinical studies
Cancer Therapy Development of anticancer drugs based on its derivativesCompounds synthesized from 16 alpha,17 alpha-Epoxypregnenolone acetate showing cytotoxic effects on cancer cells
Hormonal Therapies Intermediate for synthesizing corticosteroids like cortisone and hydrocortisoneUsed in the preparation of hormone-related drugs; enhances efficacy in steroid therapies

Case Studies

  • Study on Anti-inflammatory Effects : A recent investigation focused on the effects of 16 alpha,17 alpha-Epoxypregnenolone acetate on RAW264.7 macrophages. The study found that pretreatment with the compound significantly reduced LPS-induced NO production and IL-6 secretion, highlighting its potential as an anti-inflammatory agent .
  • Antitumor Activity Research : Another study explored the synthesis of derivatives from 16 alpha,17 alpha-Epoxypregnenolone acetate that exhibited cytotoxic activity against various cancer cell lines. These findings suggest a promising avenue for developing new cancer therapeutics based on this compound .
  • Immunomodulatory Effects : Research examining the immunomodulatory properties of 16 alpha,17 alpha-Epoxypregnenolone acetate showed its ability to alter cytokine production patterns in T cells, suggesting potential applications in autoimmune disease management .

Mechanism of Action

The mechanism of action of 16 alpha,17 alpha-Epoxypregnenolone acetate involves its interaction with various molecular targets and pathways. The epoxide group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities, including modulation of oxidative stress and lipid metabolism .

Comparison with Similar Compounds

16β-Methyl-16α,17α-Epoxypregnenolone

  • CAS No.: 1922-48-1
  • Molecular Formula : C22H32O3
  • Molecular Weight : 344.49 g/mol
  • Key Differences :
    • A methyl group at the C16β position reduces molecular weight and increases lipophilicity.
    • Classified as acute toxicity (Category 4) via inhalation, skin contact, and oral exposure, unlike the parent compound, which lacks explicit toxicity data .
    • Lower density (1.17 g/cm³ ) and distinct storage requirements (-80°C in solvent ) .

16-Dehydropregnenolone Acetate

  • CAS No.: 979-02-2
  • Molecular Formula : C23H32O3
  • Molecular Weight : 356.55 g/mol
  • Key Differences: Contains a 16,17-didehydro (double bond) instead of an epoxy ring, altering reactivity and metabolic pathways. Used in pharmaceutical intermediates but lacks epoxy-related biological activity . No acute toxicity classification, contrasting with the methylated derivative .

17α-Acetoxypregnenolone

  • CAS No.: 2381-45-5
  • Molecular Formula : C23H34O4
  • Molecular Weight : 374.52 g/mol
  • Key Differences :
    • Acetoxy group at C17 instead of an epoxy ring at C16/C15.
    • Structural similarity to progesterone precursors but lacks the epoxy ring’s steric constraints .

Abiraterone Acetate Derivatives

  • Example: α-Epoxyabiraterone acetate (CAS No. N/A)
  • Molecular Formula: C26H33NO3
  • Molecular Weight : 407.55 g/mol
  • Key Differences: Incorporates a pyridinyl group at C17 and an epoxy ring, enhancing pharmacological activity (e.g., androgen biosynthesis inhibition). Demonstrates how heteroatom substitutions expand therapeutic applications compared to non-pharmacological epoxy steroids .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Toxicity Profile Key Applications
16α,17α-Epoxypregnenolone acetate C23H32O4 372.50 C3-acetate, C16/C17-epoxy Not classified Microbial synthesis, research
16β-Methyl-16α,17α-epoxypregnenolone C22H32O3 344.49 C16β-methyl, C16/C17-epoxy Acute toxicity (Category 4) Pharmaceutical intermediate
16-Dehydropregnenolone acetate C23H32O3 356.55 C3-acetate, C16/C17-double bond No data Lab use, steroid synthesis
17α-Acetoxypregnenolone C23H34O4 374.52 C3-hydroxy, C17-acetate No data Progesterone analog studies
α-Epoxyabiraterone acetate C26H33NO3 407.55 C3-acetate, C16/C17-epoxy, pyridinyl Pharmacologically active Androgen inhibition

Structural and Functional Insights

  • Solubility and Bioavailability: The C3-acetate group improves solubility in organic solvents, but the epoxy ring may limit membrane permeability compared to non-epoxy steroids .
  • Toxicity Trends : Methylation at C16β introduces toxicity risks, possibly due to metabolic byproducts, whereas the parent compound’s safety profile remains understudied .

Research Implications

  • Microbial Synthesis: 16α,17α-Epoxypregnenolone acetate’s production by Burkholderia cepacia highlights its role in studying steroid-transforming enzymes .
  • Pharmacological Potential: Structural parallels with abiraterone derivatives suggest unexplored therapeutic applications, warranting further investigation .

Biological Activity

16 alpha,17 alpha-Epoxypregnenolone acetate is a synthetic steroid compound derived from pregnenolone, notable for its unique epoxide structure. This compound has garnered attention in pharmacology and medicinal chemistry due to its significant biological activities, particularly its anti-inflammatory and neuroprotective effects.

  • Molecular Formula : C23H32O4
  • Molecular Weight : 368.5 g/mol
  • Structure : The presence of an epoxide group contributes to its reactivity and biological properties.

The biological activity of 16 alpha,17 alpha-Epoxypregnenolone acetate is primarily attributed to its interaction with various molecular targets involved in inflammatory and neuroprotective pathways:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, which are critical mediators in inflammation .
  • Modulation of Signaling Pathways : The compound interferes with the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune responses. It inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) and degradation of inhibitor kappa B alpha (IκBα), thus modulating inflammatory responses .

Anti-inflammatory Properties

16 alpha,17 alpha-Epoxypregnenolone acetate exhibits significant anti-inflammatory effects:

  • Cytokine Production : Research indicates that it reduces the expression levels of inducible NO synthase (iNOS) and other pro-inflammatory cytokines in macrophage models .
  • Reactive Oxygen Species (ROS) : The compound suppresses LPS-induced ROS production, contributing to its anti-inflammatory profile .

Neuroprotective Effects

The compound also shows potential neuroprotective properties:

  • Neuronal Apoptosis Prevention : Studies suggest that it may prevent neuronal apoptosis by inhibiting pathways associated with cell death, such as GSK-3β and ERK signaling .
  • Cognitive Function : Its ability to modulate inflammatory processes in the brain may enhance cognitive function and protect against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
PregnenoloneC21H30O3Precursor to all steroid hormones
16-Dehydropregnenolone AcetateC23H32O3Lacks epoxide functionality
DexamethasoneC22H29F3O5Potent anti-inflammatory corticosteroid
CortisolC21H30O5Natural glucocorticoid involved in stress response

The primary uniqueness of 16 alpha,17 alpha-Epoxypregnenolone acetate lies in its epoxide structure, which imparts distinct reactivity and biological properties compared to other steroid derivatives. Its specific anti-inflammatory effects and potential neuroprotective roles further differentiate it from similar compounds.

Case Studies and Research Findings

  • Inflammatory Response Modulation :
    • A study demonstrated that treatment with 16 alpha,17 alpha-Epoxypregnenolone acetate significantly reduced the levels of NO and IL-6 in RAW264.7 macrophage cells stimulated by LPS. This effect was dose-dependent and involved the suppression of cellular reactive oxygen species production .
  • Neuroprotective Mechanisms :
    • In vitro studies have shown that the compound can inhibit apoptosis in neuronal cells through modulation of NF-κB signaling pathways, suggesting its potential use in treating neurodegenerative conditions .
  • Metabolic Pathways :
    • Research on the metabolic fate of this compound indicates that it undergoes various transformations, including Baeyer–Villiger oxidation, leading to the formation of hydroxylactones. These metabolic processes may influence its biological activity and therapeutic applications .

Q & A

Q. How can researchers design comparative studies with analogous steroids (e.g., dexamethasone)?

  • Use matched experimental models (e.g., carrageenan-induced paw edema in rats) to compare potency. Measure ED50_{50} values and side-effect profiles (e.g., glucocorticoid receptor activation via reporter assays). The compound’s epoxide group may reduce off-target effects compared to dexamethasone .

Data Presentation Guidelines

  • Tables : Include comparative bioactivity data (e.g., IC50_{50}, selectivity indices) alongside structural analogs.
  • Graphs : Use scatter plots with trendlines for dose-response relationships. Annotate significance levels (***p<0.001) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.